Regioisomeric Partitioning: Identical Computed TPSA and LogP Between 2‑Methyl and 3‑Methyl Furan Analogs
Both [1-(aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol and its 3‑methylfuran‑2‑yl regioisomer (CAS 1862531‑41‑6) return a TPSA of 59.39 Ų and a logP of 1.36 when computed with the same algorithm . This identity indicates that passive membrane permeability and simple polarity measures do not distinguish the two compounds, placing the differentiation burden on regiochemistry‑dependent reactivity.
| Evidence Dimension | Computational TPSA and logP |
|---|---|
| Target Compound Data | TPSA 59.39 Ų, logP 1.36 |
| Comparator Or Baseline | 3‑methylfuran‑2‑yl regioisomer (CAS 1862531‑41‑6): TPSA 59.39 Ų, logP 1.36 |
| Quantified Difference | ΔTPSA = 0 Ų, ΔlogP = 0 |
| Conditions | In silico calculation (Leyan proprietary method) |
Why This Matters
Because global descriptors are identical, the decision to procure one regioisomer over the other must be driven solely by the synthetic or biological advantage of the 2‑methylfuran‑3‑yl substitution pattern.
